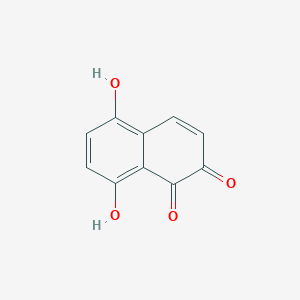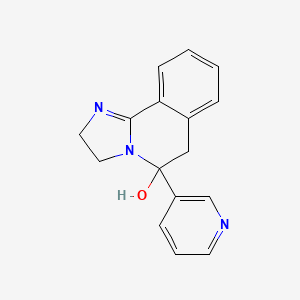
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound with the molecular formula C20H29ClO4S This compound is characterized by its unique structure, which includes a chloro-substituted cyclohexadiene ring with methoxy groups and a cyclohexylhexylsulfanyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexylhexylsulfanyl side chain and the chloro-substituted cyclohexadiene ring.
Formation of the Cyclohexylhexylsulfanyl Side Chain: This involves the reaction of cyclohexylhexyl bromide with thiourea to form the corresponding thiol, which is then oxidized to form the sulfanyl group.
Formation of the Chloro-Substituted Cyclohexadiene Ring: This involves the chlorination of a suitable precursor, such as 2,5-dimethoxybenzene, followed by cyclization to form the cyclohexadiene ring.
Coupling Reaction: The final step involves the coupling of the cyclohexylhexylsulfanyl side chain with the chloro-substituted cyclohexadiene ring under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-1,4-benzoquinone: Similar structure but lacks the methoxy groups.
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxybenzene: Similar structure but lacks the quinone functionality.
Uniqueness
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the methoxy groups and the quinone functionality, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
64102-03-0 |
|---|---|
Fórmula molecular |
C20H29ClO4S |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
2-chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H29ClO4S/c1-24-18-16(22)15(21)20(17(23)19(18)25-2)26-13-9-4-3-6-10-14-11-7-5-8-12-14/h14H,3-13H2,1-2H3 |
Clave InChI |
VNLXDNBRPHEFCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C(=C(C1=O)SCCCCCCC2CCCCC2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




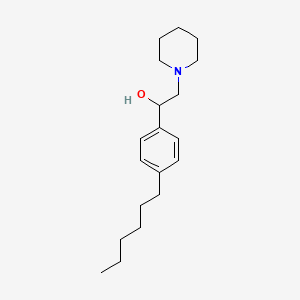
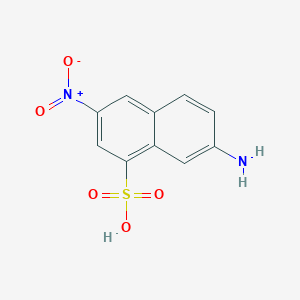
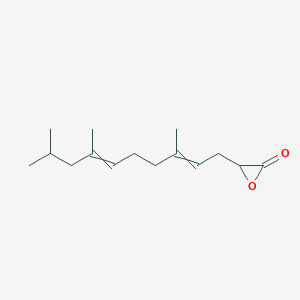


![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)

